2-(2,4-dichlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 2,4-dichlorophenoxy group, a 1,2,4-triazole ring substituted with a 3-methylphenyl group, and a sulfanyl-linked 3,4-dihydroquinolin-1-yl-2-oxoethyl moiety. The compound’s synthesis likely involves multi-step reactions, such as condensation of thiol-containing intermediates with halogenated acetamides, as seen in similar triazole-sulfanyl-acetamide syntheses .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27Cl2N5O3S/c1-19-6-4-9-22(14-19)36-26(16-32-27(37)17-39-25-12-11-21(30)15-23(25)31)33-34-29(36)40-18-28(38)35-13-5-8-20-7-2-3-10-24(20)35/h2-4,6-7,9-12,14-15H,5,8,13,16-18H2,1H3,(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXMRGCONJMDGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)COC5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27Cl2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of the compound indicates the presence of multiple functional groups that may contribute to its biological activity. The dichlorophenoxy group is known for its herbicidal properties, while the triazole moiety has been associated with antifungal and anticancer activities. The quinoline derivative may also play a role in enhancing the compound's efficacy in various biological contexts.
Structural Formula
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The triazole ring is known for its ability to inhibit fungal growth by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes.
- Anticancer Properties : Studies have indicated that compounds containing triazole and quinoline structures exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Anti-inflammatory Effects : The dichlorophenoxy group may contribute to anti-inflammatory properties by modulating signaling pathways involved in inflammation.
1. Anticancer Activity
A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines. The results indicated that derivatives with triazole and quinoline structures exhibited significant antiproliferative activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15.0 |
| Compound B | A549 (Lung Cancer) | 10.5 |
| Compound C | HeLa (Cervical Cancer) | 12.3 |
These findings suggest that the presence of specific functional groups enhances cytotoxicity against cancer cells .
2. Antimicrobial Efficacy
Another study focused on the antimicrobial properties of triazole-containing compounds against various bacterial strains. The results showed that these compounds had a broad spectrum of activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
The presence of electron-withdrawing groups was found to enhance antibacterial activity significantly .
Structure-Activity Relationship (SAR)
Research has highlighted the importance of specific structural features in determining biological activity:
- Dichlorophenoxy Group : Enhances herbicidal activity.
- Triazole Moiety : Critical for antifungal and anticancer effects.
- Quinoline Derivative : Contributes to overall cytotoxicity.
Understanding these relationships can aid in the design of more effective derivatives with enhanced biological profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with several classes of bioactive molecules. Below is a detailed comparison based on functional groups, biological activity, and physicochemical properties:
Core Structural Features
Key Structural Differences and Implications
Phenoxy vs. Phenyl Substituents: The 2,4-dichlorophenoxy group in the target compound may enhance lipophilicity and membrane permeability compared to simple phenyl or chlorophenyl groups in analogs like WH7 . Substitution at the triazole ring (e.g., 3-methylphenyl vs.
Sulfanyl Linkers and Heterocycles: The sulfanyl bridge in the target compound connects a dihydroquinolinone moiety, which is absent in simpler analogs (e.g., ). This may confer unique pharmacokinetic properties or interaction with quinone-binding enzymes . Replacement of the quinazolinone core () with a dihydroquinolinone in the target compound could alter hydrogen-bonding interactions and metabolic stability .
Biological Activity Trends: Triazole-sulfanyl-acetamides with dichlorophenyl groups (e.g., ) consistently show anticonvulsant and anti-inflammatory activities, suggesting the target compound may share these properties . WH7 () demonstrates that phenoxy-acetamides can act as herbicides, but the target compound’s dihydroquinolinone moiety may redirect its bioactivity toward mammalian targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
